molecular formula C10H18ClNO2 B2597250 (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride CAS No. 2418596-61-7

(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride

Cat. No. B2597250
CAS RN: 2418596-61-7
M. Wt: 219.71
InChI Key: UNTMWUZFRSRISW-QYQAGHRUSA-N
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Description

“(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride” is a chemical compound. It is a powder with a molecular weight of 168.24 . The IUPAC name for this compound is (1S,7S,8R)-bicyclo [5.2.0]nonane-8-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O2/c11-10(12)9-6-7-4-2-1-3-5-8(7)9/h7-9H,1-6H2,(H,11,12)/t7-,8-,9+/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of complex bicyclic structures related to "(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride" demonstrates the compound's utility in constructing molecular complexity. For instance, the asymmetric synthesis of a related compound, featuring a morphan motif, showcases the potential for generating molecular complexity through stereoselective processes (Garrido et al., 2013).

Conformationally Constrained Compounds

The synthesis and resolution of conformationally constrained ACPD analogues reveal the compound's significance in producing biologically relevant structures. This highlights the compound's role in the development of new therapeutic agents by mimicking or altering biological molecules (Ezquerra et al., 1995).

Molecular Aggregation and Reactivity

Research into the aggregation behavior and reactivity of related bicyclic compounds, such as acyloxydialkylboranes, provides insights into the molecular interactions and potential applications of these compounds in catalysis and material science. The study of monomeric and dimeric acyloxydialkylboranes offers an understanding of molecular association in non-polar solvents and solid states (Yalpani et al., 1993).

Pharmacological Applications

The design and pharmacological characterization of compounds structurally related to "this compound" indicate potential applications in developing new therapeutics. For example, the study of LY354740, a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist, demonstrates the relevance of these compounds in creating drugs with anticonvulsant and anxiolytic properties (Monn et al., 1997).

Peptide Mimetics and Dipeptide Surrogates

The synthesis of constrained dipeptide surrogates with aromatic side-chains, such as indolizidin-9-one amino acids, showcases the application of related bicyclic compounds in mimicking biologically active peptides. This approach is crucial for studying conformation-activity relationships in peptides, potentially leading to new therapeutic agents or biological tools (Cluzeau & Lubell, 2004).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335. The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(1S,7R,8R,9S)-9-aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-9-7-5-3-1-2-4-6(7)8(9)10(12)13;/h6-9H,1-5,11H2,(H,12,13);1H/t6-,7+,8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTMWUZFRSRISW-QYQAGHRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)C(C2C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](CC1)[C@@H]([C@@H]2C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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